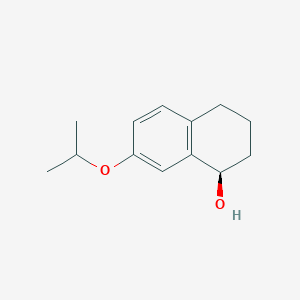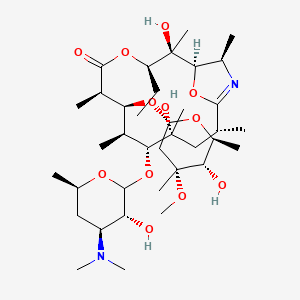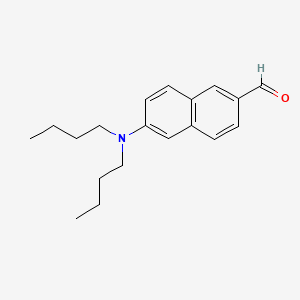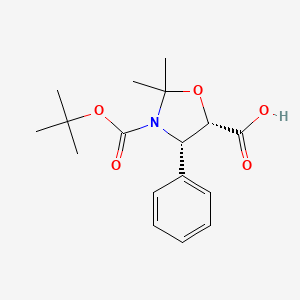
(1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is a synthetic organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a propan-2-yloxy group and a hydroxyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: The propan-2-yloxy group is introduced through an etherification reaction, often using an alkyl halide and a base.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- (1r)-7-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1r)-7-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1r)-7-(Butoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
(1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the propan-2-yloxy group, which may impart specific chemical and physical properties that differentiate it from other similar compounds. These properties could include differences in reactivity, solubility, and biological activity.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1 |
InChIキー |
HLTQZBOYDYKIRP-CYBMUJFWSA-N |
異性体SMILES |
CC(C)OC1=CC2=C(CCC[C@H]2O)C=C1 |
正規SMILES |
CC(C)OC1=CC2=C(CCCC2O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)

![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)

![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)

![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)

